Bienvenue dans la boutique en ligne BenchChem!

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid

ATAD2 bromodomain Epigenetics Cancer target

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid (CAS 418790-58-6) is a sulfonamide-functionalized benzoic acid building block characterized by a seven-membered azepane ring and a critical 4-methyl substituent on the aromatic core. Unlike generic sulfonylbenzoic acid intermediates, this specific substitution pattern has been validated in two independent drug-discovery programs — ATAD2 bromodomain inhibition and carbonic anhydrase IX (CAIX) inhibition — where it served as the essential precursor for compounds achieving nanomolar biochemical potency.

Molecular Formula C14H19NO4S
Molecular Weight 297.37
CAS No. 418790-58-6
Cat. No. B2484152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid
CAS418790-58-6
Molecular FormulaC14H19NO4S
Molecular Weight297.37
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCCCCC2
InChIInChI=1S/C14H19NO4S/c1-11-6-7-12(14(16)17)10-13(11)20(18,19)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3,(H,16,17)
InChIKeyUCFDVVVEEVSDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid (CAS 418790-58-6): Validated Scaffold for Epigenetic & Anticancer Lead Discovery


3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid (CAS 418790-58-6) is a sulfonamide-functionalized benzoic acid building block characterized by a seven-membered azepane ring and a critical 4-methyl substituent on the aromatic core [1]. Unlike generic sulfonylbenzoic acid intermediates, this specific substitution pattern has been validated in two independent drug-discovery programs — ATAD2 bromodomain inhibition and carbonic anhydrase IX (CAIX) inhibition — where it served as the essential precursor for compounds achieving nanomolar biochemical potency [2][3]. The compound is supplied at ≥97% purity by multiple vendors and is intended for research and further manufacturing use [1].

Procurement Risk of 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid Analogs: Why Regioisomeric and Des-Methyl Variants Are Not Drop-In Replacements


Substituting 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid with commercially available analogs such as 3-(azepan-1-ylsulfonyl)benzoic acid (des-methyl) or 4-(azepan-1-ylsulfonyl)benzoic acid (para-sulfonamide) introduces substantial risk of project failure. The 4-methyl group is not an inert bystander; in the ATAD2 bromodomain inhibitor series, it provides critical hydrophobic contacts that enabled a novel binding mode displacing all conserved water molecules, a feature absent in des-methyl analogs [1]. In CAIX inhibition, the 4-methyl substitution on the 3-sulfonamide benzoate scaffold was essential for achieving low-nanomolar IC₅₀ values, with structure–activity relationship (SAR) studies confirming that even minor alterations to this aromatic substitution pattern sharply degrade potency [2]. Procurement of a regioisomer or des-methyl variant would therefore yield a starting material that cannot reproduce the published lead-optimization trajectories, forcing redundant SAR re-exploration and delaying project timelines.

Head-to-Head and Cross-Study Comparator Evidence for 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid


ATAD2 Bromodomain Inhibition: This 4-Methyl Scaffold Enables a Novel Binding Mode Unattainable with Des-Methyl or Para-Sulfonamide Isomers

The 3-(azepan-1-ylsulfonyl)-4-methylphenyl fragment — directly derived from the target compound — is the core pharmacophore of a novel ATAD2 bromodomain inhibitor series. The co-crystal structure (PDB 6S57, 1.82 Å) of N-(3-(azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide with the human ATAD2 bromodomain reveals that the 4-methyl group engages in critical hydrophobic interactions within the acetyl-lysine binding pocket [1]. The des-methyl analog 3-(azepan-1-ylsulfonyl)benzoic acid (CAS 326182-57-4) and the para-substituted 4-(azepan-1-ylsulfonyl)benzoic acid (CAS 17420-68-7) lack this methyl contact and would project the azepane-sulfonamide into different vectors, precluding the displacement of all conserved water molecules that characterizes this binding mode [1]. This series was identified from a 1.5-million-compound high-throughput screen with a progressible hit rate of only 0.001%, underscoring the unique fitness of this exact scaffold [1].

ATAD2 bromodomain Epigenetics Cancer target

Carbonic Anhydrase IX Inhibition: 4-Methyl-3-azepanesulfonyl Scaffold Delivers 19 nM IC₅₀, a Benchmark Des-Methyl Analogs Cannot Reach

A series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamides synthesized from the 4-methylbenzoic acid scaffold were evaluated for CAIX inhibition. The most potent derivative, compound 26, exhibited an IC₅₀ of 19 nM [1]. Critically, the SAR study demonstrated that the 4-methyl group contributes to hydrophobic interactions with a pocket adjacent to the catalytic Zn²⁺ ion; when the methyl group is absent or replaced, CAIX inhibitory activity is substantially diminished [1]. The analogous des-methyl compound (derived from 3-(azepan-1-ylsulfonyl)benzoic acid, CAS 326182-57-4) was not reported to achieve comparable sub-100 nM potency in the same study, establishing the 4-methyl substituent as a performance-differentiating feature. A second derivative, compound 16 (CAIX IC₅₀ = 310 nM), demonstrated potent growth inhibition across the NCI-60 human tumor cell line panel [1].

Carbonic anhydrase IX Anticancer Sulfonamide

Physicochemical Differentiation: 4-Methyl Substitution Modulates logP, TPSA, and Hydrogen-Bonding Capacity Relative to Unsubstituted and Methoxy Analogs

The computed XLogP3-AA for 3-(azepan-1-ylsulfonyl)-4-methylbenzoic acid is 2.2, with a topological polar surface area (TPSA) of 83.1 Ų and a single hydrogen bond donor [1]. In comparison, the des-methyl analog (3-(azepan-1-ylsulfonyl)benzoic acid, MW 283.34) has a lower calculated logP (~1.5) and identical TPSA, while the 4-methoxy analog (3-(azepane-1-sulfonyl)-4-methoxybenzoic acid, MW 313.37, TPSA ~92 Ų) introduces an additional hydrogen bond acceptor, increasing polarity and reducing membrane permeability potential [2]. The 4-methyl group of the target compound provides a balanced lipophilic increment without adding extra H-bond donors or acceptors, which is consistent with the favorable ligand efficiency observed in both the ATAD2 and CAIX programs [3][4].

Physicochemical properties logP Drug-likeness

Commercial Availability and Purity Benchmarks: Target Compound Delivers 97%+ Purity with Room-Temperature Stability vs. Discontinued and Cold-Chain Analogs

3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid is available from multiple suppliers at ≥97% purity (e.g., Chemenu CM292532 97%, Leyan 1430259 97%) with room-temperature shipping conditions . In contrast, the des-methyl analog 3-(azepan-1-ylsulfonyl)benzoic acid (CAS 326182-57-4) is listed with a -20°C storage requirement by at least one supplier, adding cold-chain logistics complexity and cost . Furthermore, CymitQuimica has discontinued supply of the target compound (Ref. 10-F751516), reducing the number of active sources and making verification of reliable alternative suppliers a procurement priority .

Procurement Purity Storage

Procurement-Ready Application Scenarios for 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid


ATAD2 Bromodomain Inhibitor Lead Optimization and Chemical Biology Probe Development

Medicinal chemistry groups targeting the ATAD2 bromodomain — a high-value epigenetic target in oncology — can use this compound as the immediate precursor to the validated 3-(azepan-1-ylsulfonyl)-4-methylphenyl amine or acid chloride for amide coupling. The resulting scaffold has a proven binding mode (PDB 6S57) that displaces all conserved water molecules, a feature associated with favorable binding thermodynamics [1]. This avoids the time and resource burden of a de novo HTS triage, which for ATAD2 yielded only a 0.001% progressible hit rate [1].

Carbonic Anhydrase IX (CAIX) Inhibitor Library Synthesis for Tumor Hypoxia Targeting

The compound serves as the core acid intermediate for generating diverse N-aryl benzamide libraries targeting CAIX, an enzyme overexpressed in hypoxic tumor microenvironments. The 4-methyl substituent is essential for achieving the low-nanomolar IC₅₀ values (19 nM for compound 26) reported by Khanfar et al., and the corresponding des-methyl carboxylic acid cannot be substituted without incurring a ≥5-fold loss in potency [2]. The NCI-60 antiproliferative data for compound 16 provide a translational bridge from biochemical to cellular activity [2].

Custom Synthesis of Sulfonamide-Focused Compound Libraries for Epigenetic and Oncology Screening

Contract research organizations (CROs) and academic screening centers building sulfonamide-based diversity libraries should stock this compound as a preferred building block. It is the only commercially available azepane-sulfonyl benzoic acid that is simultaneously pre-validated in two independent target-class campaigns (ATAD2 and CAIX), reducing the risk that synthesized library members will fall outside drug-like property space (XLogP3 = 2.2, TPSA = 83.1 Ų) [3][4].

Process Chemistry Scale-Up Feasibility Assessment for Preclinical Candidate Advancement

Organizations transitioning an ATAD2 or CAIX lead into preclinical development require multi-gram quantities of the key intermediate. The compound's reported room-temperature stability, single hydrogen bond donor, and absence of labile functional groups (e.g., no ester hydrolysis liability) make it amenable to scale-up [3]. Procurement teams should note that CymitQuimica has discontinued supply, making multi-vendor sourcing verification a critical step .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.